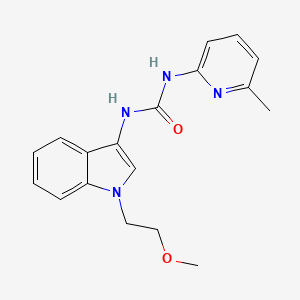
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea is a serine/threonine protein kinase that regulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea inhibits 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
The inhibition of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea by 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and improve insulin sensitivity in diabetes.
Advantages And Limitations For Lab Experiments
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea, making it a valuable tool for studying the role of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea in various cellular processes. However, its use in lab experiments is limited by its low solubility in water, which can affect its bioavailability and activity.
Future Directions
There are several future directions for research on 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea. One area of research is the development of more potent and selective 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea inhibitors that can overcome the limitations of this compound. Another area of research is the investigation of the therapeutic potential of this compound in other diseases, such as inflammatory disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound.
In conclusion, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea is a promising chemical compound that has potential therapeutic applications in various diseases. Its inhibition of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea makes it a valuable tool for studying the role of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea in various cellular processes. Future research is needed to further investigate the therapeutic potential of this compound and to develop more potent and selective 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea inhibitors.
Synthesis Methods
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea involves the reaction of 2-amino-4-methylpyridine and 1-(2-bromoethyl)-2-methoxy-1H-indole-3-carbaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole and N-methyl-N-(trimethylsilyl)acetamide to yield the final product.
Scientific Research Applications
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. It has been found to inhibit glycogen synthase kinase-3 (1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-6-5-9-17(19-13)21-18(23)20-15-12-22(10-11-24-2)16-8-4-3-7-14(15)16/h3-9,12H,10-11H2,1-2H3,(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODSFGJOCFQFQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402594.png)
![2-[(2-Allylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2402596.png)
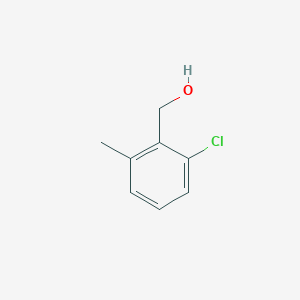

![furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2402599.png)
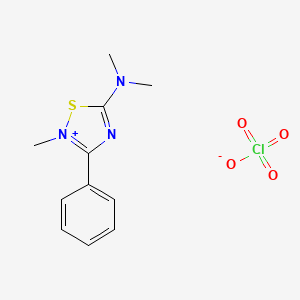
![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B2402602.png)
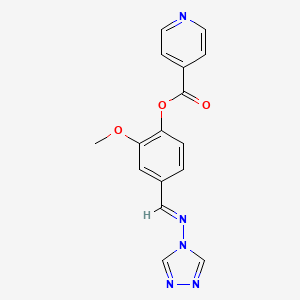
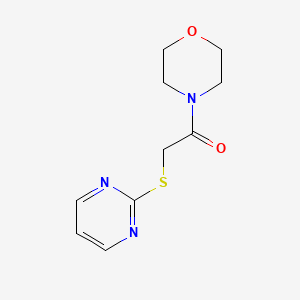
![6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2402605.png)

![3-[2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2402615.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2402616.png)
![2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2402617.png)